molecular formula C10H8N4S B12919315 Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)- CAS No. 825630-41-9

Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)-

Katalognummer: B12919315
CAS-Nummer: 825630-41-9
Molekulargewicht: 216.26 g/mol
InChI-Schlüssel: CTHPDMCIOJZZTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)- is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazo ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One efficient method for synthesizing imidazo[1,2-a]pyrazines involves an iodine-catalyzed one-pot three-component condensation reaction. This reaction typically involves an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, resulting in the formation of imidazo[1,2-a]pyrazine derivatives . The reaction conditions are mild and the yields are generally good.

Industrial Production Methods: While specific industrial production methods for imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)- are not extensively documented, the general approach involves optimizing the aforementioned synthetic routes for large-scale production. This includes scaling up the reaction, ensuring consistent quality, and implementing cost-effective processes.

Analyse Chemischer Reaktionen

Types of Reactions: Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups at specific positions on the ring .

Wissenschaftliche Forschungsanwendungen

Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)- can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, making imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)- a valuable addition to the family of heterocyclic compounds.

Eigenschaften

CAS-Nummer

825630-41-9

Molekularformel

C10H8N4S

Molekulargewicht

216.26 g/mol

IUPAC-Name

3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C10H8N4S/c11-9-10-13-5-8(7-1-4-15-6-7)14(10)3-2-12-9/h1-6H,(H2,11,12)

InChI-Schlüssel

CTHPDMCIOJZZTJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC=C1C2=CN=C3N2C=CN=C3N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.